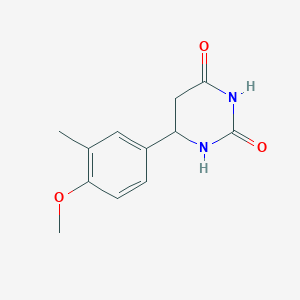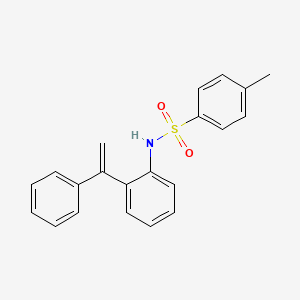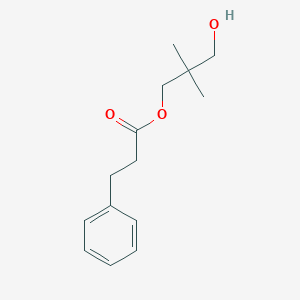
9,9-Dimethyl-2-(4-phenoxynaphthalen-1-YL)-9H-fluorene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,9-Dimethyl-2-(4-phenoxynaphthalen-1-YL)-9H-fluorene is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons. These compounds are characterized by multiple aromatic rings, which contribute to their stability and unique chemical properties. This particular compound features a fluorene core with additional phenoxy and naphthyl groups, making it a complex and potentially useful molecule in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-Dimethyl-2-(4-phenoxynaphthalen-1-YL)-9H-fluorene typically involves multi-step organic reactions. One common approach is to start with fluorene and introduce the dimethyl groups at the 9-position through Friedel-Crafts alkylation. The phenoxynaphthyl group can be introduced via a Suzuki coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated naphthalene in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of such complex organic compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced purification techniques like column chromatography, and precise control of reaction temperatures and times.
Analyse Chemischer Reaktionen
Types of Reactions
9,9-Dimethyl-2-(4-phenoxynaphthalen-1-YL)-9H-fluorene can undergo various chemical reactions, including:
Oxidation: The aromatic rings can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Halogenation can be achieved using bromine (Br2) or chlorine (Cl2), while nitration can be done using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce dihydro derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug development.
Industry: It could be used in the production of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of 9,9-Dimethyl-2-(4-phenoxynaphthalen-1-YL)-9H-fluorene would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. In materials science, its electronic properties could be exploited in devices like LEDs or solar cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluorene: The parent compound, simpler in structure but lacking the additional functional groups.
Phenoxynaphthalene: Similar in having a naphthalene core with a phenoxy group.
9,9-Dimethylfluorene: Similar in having the dimethyl groups at the 9-position but lacking the phenoxynaphthyl group.
Uniqueness
9,9-Dimethyl-2-(4-phenoxynaphthalen-1-YL)-9H-fluorene is unique due to its combination of a fluorene core with both dimethyl and phenoxynaphthyl groups, which may confer unique chemical and physical properties.
Eigenschaften
CAS-Nummer |
653599-34-9 |
|---|---|
Molekularformel |
C31H24O |
Molekulargewicht |
412.5 g/mol |
IUPAC-Name |
9,9-dimethyl-2-(4-phenoxynaphthalen-1-yl)fluorene |
InChI |
InChI=1S/C31H24O/c1-31(2)28-15-9-8-13-25(28)26-17-16-21(20-29(26)31)23-18-19-30(27-14-7-6-12-24(23)27)32-22-10-4-3-5-11-22/h3-20H,1-2H3 |
InChI-Schlüssel |
NLFRNZXGMLGQIW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=CC=C(C5=CC=CC=C54)OC6=CC=CC=C6)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(3-Ethoxy-4-pentoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B12517187.png)
![Methyl 2-[4-(benzyloxy)phenoxy]-2-methylbutanoate](/img/structure/B12517188.png)
![1H-Indole-3-dodecanol, 4-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B12517192.png)

![4-Methyl-1,2,5-tris[4-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B12517201.png)
![6-{2,8-dihydroxy-3a,6,6,9b,11a-pentamethyl-7,10-dioxo-1H,2H,3H,3bH,4H,8H,9H,9aH,11H-cyclopenta[a]phenanthren-1-yl}-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl acetate](/img/structure/B12517210.png)
![zinc;4-[ethyl(2-hydroxyethyl)amino]benzenediazonium;tetrachloride](/img/structure/B12517211.png)




![1-(4-Hydroxybenzo[d][1,3]dioxol-5-yl)ethan-1-one](/img/structure/B12517244.png)
![Hydroxy{(2-hydroxyphenyl)[(1H-1,2,4-triazol-5-yl)amino]methyl}oxophosphanium](/img/structure/B12517252.png)
